3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13617021
InChI: InChI=1S/C12H16N4S2.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17);1H
SMILES: CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS.[Cl-]
Molecular Formula: C12H17ClN4S2
Molecular Weight: 316.9 g/mol

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride

CAS No.:

Cat. No.: VC13617021

Molecular Formula: C12H17ClN4S2

Molecular Weight: 316.9 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride -

Specification

Molecular Formula C12H17ClN4S2
Molecular Weight 316.9 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanethiol;chloride
Standard InChI InChI=1S/C12H16N4S2.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17);1H
Standard InChI Key OLKKSIWOVGFOFP-UHFFFAOYSA-N
SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS.[Cl-]
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

ParameterDetailsSource
Purity97–98%
ApplicationsPharmaceutical intermediates, medicinal chemistry, biological experiments
PackagingCustomizable (metric-ton quantities available)

Major suppliers include HANGZHOU TIANYE CHEMICALS CO., LTD. and Amadis Chemical Co., Ltd., both offering the compound for industrial and research use .

Applications in Pharmaceutical Research

Role as a Chemical Intermediate

The compound serves as a building block for bioactive molecules, particularly in:

  • Antioxidant development: The mercapto group’s redox activity may contribute to radical-scavenging properties .

  • Enzyme inhibition: Structural similarity to thiamine (vitamin B₁) suggests potential as a kinase or dehydrogenase inhibitor .

Biomedical Relevance

In medicinal chemistry, its pyrimidine and thiazolium moieties are pharmacophores commonly found in antiviral and anticancer agents . For example, thiazolium derivatives are investigated for their activity against oxidative stress-related disorders .

Related Compounds and Derivatives

A structurally analogous compound, 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium (CAS: 20166-17-0), replaces the mercaptoethyl group with a chloroethyl substituent . This derivative highlights the compound’s versatility as a scaffold for modifying electronic and steric properties to tune biological activity .

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